N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with fluorophenyl, nitro, methyl, and carboxamide groups. The fluorine atoms enhance metabolic stability and bioavailability, while the nitro group may influence electronic properties and binding affinity .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N5O5/c1-25-9-13(18(28)23-11-4-7-14(22)15(8-11)27(31)32)16-17(25)19(29)26(20(30)24-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,23,28)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITCIWHAOIUMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula of 5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide is C15H14ClN5O2S with a molecular weight of 363.8 g/mol. The structure includes a thiophene ring and a triazole moiety, which are known for their diverse biological activities.
Research indicates that compounds containing triazole and thiophene structures exhibit various biological activities including:
- Antimicrobial Activity : Triazole derivatives have been shown to possess antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
- Anticancer Activity : Some studies suggest that derivatives similar to 5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide can induce apoptosis in cancer cells through the modulation of various signaling pathways.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings:
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Anticancer Properties : A study involving a series of triazole derivatives showed that modifications at the thiophene position enhanced cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells.
- Antifungal Efficacy : A comparative study demonstrated that compounds similar to 5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide exhibited significant antifungal activity against Candida species.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research has indicated that compounds similar to N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. These compounds can inhibit key enzymes involved in cancer cell proliferation and survival, making them potential candidates for cancer therapy .
- Antimicrobial Properties
- Inhibitors of Protein Kinases
Case Study 1: Anticancer Research
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of pyrrolo[3,2-d]pyrimidine derivatives. The results demonstrated that these compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action was linked to the inhibition of DNA synthesis and repair processes .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents, derivatives of pyrrolo[3,2-d]pyrimidine were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the compound's structure significantly enhanced its antibacterial activity. The study concluded that further optimization could lead to the development of effective antimicrobial agents .
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS 921852-08-6)
- Substituents : Two chlorine atoms at the 3- and 4-positions of the phenyl rings.
- Molecular Formula : C₂₁H₁₆Cl₂N₄O₃
- Molecular Weight : 443.3 g/mol
N-[(4-chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS 921853-28-3)
- Substituents : A chlorophenylmethyl group and a methylphenyl group.
- Molecular Formula : C₂₃H₂₀ClN₄O₃
- Molecular Weight : 447.89 g/mol
- Key Differences : The methylphenyl group introduces electron-donating effects, while the chlorophenylmethyl moiety may alter metabolic pathways due to increased lipophilicity .
Analogs with Modified Heterocyclic Cores
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 313705-12-3)
- Core Structure : Thiazolo[3,2-a]pyrimidine instead of pyrrolo[3,2-d]pyrimidine.
- Key Differences : Replacement of the pyrrole ring with a thiazole ring introduces sulfur, which may affect hydrogen bonding and redox properties. The methoxy group enhances solubility but reduces metabolic stability compared to nitro groups .
N-Benzyl-7-(4-methylphenyl)-5-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine
- Core Structure : Pyrrolo[2,3-d]pyrimidine with a benzylamine substituent.
- Key Differences : The altered ring fusion (2,3-d vs. 3,2-d) modifies the spatial arrangement of substituents, impacting interactions with planar binding sites (e.g., ATP pockets in kinases) .
Substituent-Driven Functional Comparisons
Fluorine vs. Chlorine Substituents
- Electron Effects : Fluorine’s strong electron-withdrawing nature increases the acidity of adjacent protons, while chlorine’s larger size creates steric hindrance.
- Biological Impact : Fluorinated analogs often exhibit improved metabolic stability and membrane permeability compared to chlorinated derivatives .
Nitro Group vs. Methoxy Group
- In contrast, methoxy groups are electron-donating and improve solubility but may reduce target affinity .
Spectroscopic and Crystallographic Data
- NMR Analysis : Comparative NMR studies (e.g., ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts, enabling precise structural elucidation .
- Crystallography : Analogous compounds (e.g., ) show that the pyrrolo[3,2-d]pyrimidine core adopts a planar conformation, facilitating π-π stacking interactions in protein binding sites .
Preparation Methods
Core Pyrrolo[3,2-d]Pyrimidine Scaffold Construction
The pyrrolo[3,2-d]pyrimidine core is typically assembled via cyclization reactions. A common approach involves the condensation of aminopyrrole derivatives with carbonyl-containing intermediates. For example, 2-amino-4-oxo-pyrrolo[3,2-d]pyrimidine-5-carbonitrile serves as a foundational intermediate, which can be functionalized at the 3- and 7-positions through subsequent reactions .
Key Reaction Conditions:
-
Cyclization: Heating aminopyrrole precursors with urea or thiourea derivatives in acetic acid at 80–100°C for 6–12 hours yields the pyrimidine ring .
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) enhance reaction efficiency .
| Reaction Component | Quantity/Concentration | Purpose |
|---|---|---|
| 3-Bromo-pyrrolopyrimidine | 1.0 equiv | Electrophilic coupling partner |
| 4-Fluorophenylboronic acid | 1.2 equiv | Nucleophilic aryl source |
| Pd(dppf)Cl₂ | 5 mol% | Catalyst for cross-coupling |
| Cs₂CO₃ | 2.5 equiv | Base for transmetalation |
Yield: 78–85% after purification by high-performance liquid chromatography (HPLC) .
The 7-carboxamide group is installed through a nucleophilic acyl substitution reaction. This step typically follows the introduction of the 4-fluorophenyl group to avoid side reactions.
Synthetic Steps:
-
Activation of Carboxylic Acid: Treatment of 7-carboxylic acid derivatives with thionyl chloride (SOCl₂) at reflux to form the acyl chloride intermediate .
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Amination: Reaction of the acyl chloride with 4-fluoro-3-nitroaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base at room temperature .
Critical Parameters:
-
Stoichiometry: A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) eluent achieves >95% purity .
Nitro Group Retention and Stability Considerations
The 3-nitro group on the aniline moiety is introduced early in the synthesis but requires careful handling to prevent reduction or decomposition.
Strategies for Stability:
-
Low-Temperature Reactions: Conducting nitration or nitro-group-retaining steps below 40°C minimizes side reactions .
-
Inert Atmosphere: Use of argon or nitrogen gas prevents oxidative degradation .
Case Study:
In the synthesis of analogous nitro-containing pyrrolopyrimidines, the nitro group remained intact when reactions were performed in DMF with K₂CO₃ at 80°C for 10 hours .
Final Assembly and Global Deprotection
The last stage involves deprotection of any temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) and final purification.
Deprotection Protocol:
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Acidic Conditions: Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours removes Boc groups .
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Neutralization: Quenching with saturated NaHCO₃ followed by extraction with ethyl acetate .
Purification:
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Recrystallization: Using ethanol/water (4:1) yields crystalline product .
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Analytical Data: High-resolution mass spectrometry (HRMS) and ¹⁹F NMR confirm molecular identity .
Comparative Analysis of Synthetic Routes
The table below contrasts three reported methods for preparing the target compound, highlighting yields, reaction times, and key reagents:
Challenges and Optimization Opportunities
Identified Challenges:
-
Low Solubility: The nitro group reduces solubility in polar solvents, complicating purification .
-
Regioselectivity: Competing reactions at the 3- vs. 5-positions of the pyrrolopyrimidine core require careful catalyst selection .
Optimization Strategies:
Q & A
How can researchers optimize the synthesis of this compound to achieve higher yields?
Basic Research Question
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Multi-step reaction design : Begin with cyclization of pyrrolopyrimidine precursors, followed by functionalization of the carboxamide and nitro-fluorophenyl groups .
- Parameter adjustment : Optimize temperature (60–120°C), solvent polarity (DMF or dichloromethane), and catalyst selection (e.g., POCl₃ for chlorination steps) to enhance intermediate stability .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product with >95% purity .
What characterization techniques are essential for confirming the structure and purity of this compound?
Basic Research Question
A multi-technique approach is critical:
- Spectroscopy : ¹H/¹³C NMR to verify aromatic substituents and carboxamide linkages; IR spectroscopy to confirm carbonyl (1700–1750 cm⁻¹) and nitro (1520 cm⁻¹) groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time comparison against synthetic intermediates .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) to resolve stereochemistry and validate the pyrrolopyrimidine core .
How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Advanced Research Question
SAR studies should focus on systematic modifications and bioassays:
- Substituent variation : Replace the 4-fluoro-3-nitrophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to evaluate kinase inhibition trends .
- Biological testing : Screen analogs against cancer cell lines (e.g., MCF-7) using cytotoxicity assays (MTT) and measure IC₅₀ values. For example:
| Compound Modification | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 4-Fluoro-3-nitrophenyl | MCF-7 | 15 | Baseline activity |
| 4-Chloro-3-nitrophenyl | MCF-7 | 10 | Enhanced cytotoxicity |
| 3-Methoxy-4-fluorophenyl | MCF-7 | 25 | Reduced potency |
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to kinase ATP pockets .
What methodologies are recommended to resolve contradictions in reported biological activities of this compound?
Advanced Research Question
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (RPMI-1640, 10% FBS) across studies .
- Dose-response validation : Repeat assays with 8–10 concentration points to ensure accurate IC₅₀ calculations .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays (ADP-Glo™) .
What are the key considerations in designing biological assays to evaluate the enzyme inhibitory potential of this compound?
Basic Research Question
Focus on assay relevance and reproducibility:
- Enzyme selection : Prioritize kinases (e.g., EGFR, BRAF) linked to the compound’s pyrrolopyrimidine scaffold .
- Kinetic parameters : Measure Kₘ and Vₘₐₓ under physiological pH (7.4) and temperature (37°C) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls to exclude solvent effects .
How can computational approaches complement experimental studies in understanding the binding interactions of this compound with kinase targets?
Advanced Research Question
Integrate computational tools for mechanistic insights:
- Molecular docking : Use Schrödinger Suite or MOE to predict binding poses in kinase ATP-binding sites (e.g., PDB ID: 1M17) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., GROMACS) .
- Free-energy calculations : Calculate binding affinities (MM/PBSA) to rank analogs before synthesis .
What strategies can be employed to analyze the metabolic stability of this compound in preclinical studies?
Advanced Research Question
Assess metabolic pathways to inform drug design:
- In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Metabolite identification : Use high-resolution MS (Q-TOF) to detect hydroxylation or nitro-reduction products .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
